molecular formula C10H11N3O B3031392 2-(Quinoxalin-2-ylamino)ethanol CAS No. 30466-69-4

2-(Quinoxalin-2-ylamino)ethanol

Cat. No. B3031392
CAS RN: 30466-69-4
M. Wt: 189.21 g/mol
InChI Key: GDFXHUACYALWTH-UHFFFAOYSA-N
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Description

2-(Quinoxalin-2-ylamino)ethanol is a compound that can be derived from quinoxaline, a heterocyclic aromatic organic compound. It contains a quinoxaline moiety linked to an ethanolamine group, which is an amino alcohol. This structure suggests potential applications in the field of medicinal chemistry due to the presence of both an aromatic system and a functional group capable of forming hydrogen bonds.

Synthesis Analysis

The synthesis of related quinoxaline derivatives has been explored in various studies. For instance, an efficient method for synthesizing 2-(3-arylbenzo[f]quinolin-2-yl)ethanol derivatives involves an unusual ring-opening reaction of tetrahydrofuran (THF) promoted by iodine, which yields good results . Although this method does not directly pertain to 2-(quinoxalin-2-ylamino)ethanol, it provides insight into the synthetic strategies that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can be quite complex. A study on a helical 5,5'-biquinoline derivative, which is structurally related to 2-(quinoxalin-2-ylamino)ethanol, reveals that such compounds can adopt helical structures and self-assemble through hydrogen bonding and other non-covalent interactions . This suggests that 2-(quinoxalin-2-ylamino)ethanol may also exhibit interesting structural properties due to its potential for intermolecular interactions.

Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions. A study demonstrates the Selectfluor-mediated regioselective functionalization of quinoxalin-2(1H)-ones, which includes alkoxylation, amination, sulfenylation, and selenylation . This indicates that the quinoxaline core of 2-(quinoxalin-2-ylamino)ethanol could potentially be modified through similar oxidative coupling reactions to introduce different substituents at specific positions on the ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. The helical self-assembly of a biquinoline derivative and its ability to encapsulate guest molecules suggest that derivatives like 2-(quinoxalin-2-ylamino)ethanol may have unique inclusion properties . Additionally, the catalyst-free synthesis of hetaryl carbamates from hetaryl ureas and alcohols indicates that such compounds can be synthesized under environmentally friendly conditions and may exhibit a range of physical properties depending on the substituents present .

Scientific Research Applications

Helical Self-Assembly for Anion Encapsulation

A novel organic helical derivative of 2-(Quinoxalin-2-ylamino)ethanol, bis-5,5′-[2-(quinolin-8-ylamino)ethanol], demonstrates unique acid inclusion properties through helical self-assembly. This compound can encapsulate anions of different shapes, such as trigonal planar (nitrate) and tetrahedral (perchlorate), without significantly losing its original helicity. The helical structure is maintained through interactions involving hydroxy groups, nitrogen atoms in the quinoline rings, and C–H···O interactions, highlighting the potential for creating selective and adaptable encapsulation systems for various anionic species (Kalita & Baruah, 2011).

Synthesis of Quinoxaline Derivatives

A novel one-pot synthesis method via Smiles rearrangement has been developed for 4-chloroquinolin-2-ylamines, extending its application to the synthesis of 4-chloroquinolin-2-ylmethylamines and 2-(4-chloroquinolin-2-ylamino)ethanols. This methodology offers a straightforward approach to generating 2-amino-4-chloroquinoline derivatives, showcasing the versatility of 2-(Quinoxalin-2-ylamino)ethanol in synthesizing a broad range of quinoxaline compounds (Kumar & Rajendran, 2012).

Future Directions

Quinoxaline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . Future development of heterogeneous catalytic reactions of quinoxalin-2(1H)-ones includes the construction of C-B/Si/P/RF/X/Se bonds by heterogeneous catalytic reactions, the enrichment of heterogeneous catalysts such as metal oxides, graphene-based composites, doped metal nanoparticles, and molecular sieve-based porous materials, asymmetric synthesis, and other areas .

properties

IUPAC Name

2-(quinoxalin-2-ylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-6-5-11-10-7-12-8-3-1-2-4-9(8)13-10/h1-4,7,14H,5-6H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFXHUACYALWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396365
Record name 2-(quinoxalin-2-ylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Quinoxalin-2-ylamino)ethanol

CAS RN

30466-69-4
Record name 2-(quinoxalin-2-ylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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